4-Bromobenzenesulfonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXACTUVBBMDKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901732 | |
| Record name | NoName_872 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-93-5 | |
| Record name | 4-Bromobenzenesulfonic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Key Intermediate in Organic Synthesis
The primary role of 4-bromobenzenesulfonic acid in the chemical sciences is as a versatile intermediate for the synthesis of more complex molecules. cymitquimica.comontosight.ai Its bifunctional nature—possessing both a sulfonic acid group and a bromine atom—allows for a wide range of chemical modifications, making it a valuable starting material for various classes of organic compounds.
Researchers have utilized this compound as a precursor in the production of:
Pharmaceuticals and Agrochemicals: The molecular framework of this compound is incorporated into various biologically active molecules. It serves as a key building block for certain sulfonamides, which are known for their antibacterial properties, as well as for some anti-inflammatory agents and agrochemicals like herbicides and insecticides. cymitquimica.comontosight.ai
Dyes: The aromatic sulfonic acid moiety is a common feature in many water-soluble dyes. This compound can be used as a starting material in the synthesis of specific dyes and pigments. cymitquimica.comontosight.ai
Specialty Organic Compounds: It is an intermediate in the synthesis of other important chemical building blocks. For example, it is a precursor to 4-bromobenzenesulfonyl chloride, a widely used reagent in its own right for introducing the "brosyl" group in organic synthesis. solubilityofthings.com It is also used in the preparation of benzenesulfonic acid hydrazide derivatives, which are themselves important intermediates. ontosight.ai The sodium salt of this compound is also a versatile intermediate, with the bromo group capable of participating in cross-coupling reactions and the sulfonate group acting as a leaving group in nucleophilic substitutions. ontosight.ai
Role As a Reagent in Chemical Transformations
Beyond its function as a synthetic intermediate, 4-bromobenzenesulfonic acid is directly employed as a reagent to facilitate various chemical reactions. Its utility stems from its inherent acidity and the reactivity of its constituent parts.
Key roles as a reagent include:
Acid Catalyst: As a strong acid, it is an effective catalyst for a range of acid-mediated organic transformations. smolecule.com These can include reactions such as hydrolysis, condensation, and rearrangements, where proton donation is a critical step. smolecule.com
Sulfonating Agent: The compound can be used to introduce the sulfo (-SO3H) group into other organic molecules, a process known as sulfonation. smolecule.com This is a fundamental transformation for producing detergents and other sulfonated materials. smolecule.comresearchgate.net
Participant in Substitution Reactions: The bromine atom on the benzene (B151609) ring can be replaced by other functional groups through electrophilic aromatic substitution, allowing for further molecular diversification. smolecule.com Conversely, the entire sulfonic acid group can be removed and replaced in a process called desulfonation, which can be useful in multi-step synthetic sequences. stackexchange.com
Precursor to Novel Reagents: Research has shown that derivatives of this compound can function as highly specialized reagents. For instance, 1-(dimethoxyphosphoryl)vinyl 4-bromobenzenesulfonate (B403753) has been developed as a novel radical-based reagent for the homologation of carboxylic acids, a process that extends a carbon chain by one unit. enamine.net This modern application highlights the ongoing development of new synthetic methods based on this classic chemical structure.
Historical Context of Sulfonic Acid Research Relevant to Brominated Analogues
The study of sulfonic acids dates back to the 19th century, with their discovery paving the way for significant advancements in industrial chemistry, particularly in the dye industry. ontosight.aibritannica.com The process of sulfonation—the reaction used to introduce a sulfonic acid group onto an aromatic ring—was a key enabling technology. britannica.com Aromatic sulfonic acids were found to be crucial intermediates for producing phenols and were valued for their ability to confer water solubility to large organic molecules. britannica.com
The development of methods to synthesize halogenated compounds ran parallel to these advancements. The sulfonation of bromobenzene (B47551) to produce 4-bromobenzenesulfonic acid is a classic example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. smolecule.comwikipedia.org The ability to selectively introduce a sulfonic acid group onto a pre-existing brominated aromatic ring allowed chemists to combine the distinct reactivities of both the bromo and sulfo functional groups in a single molecule. This opened up synthetic pathways that were previously inaccessible, allowing for the synthesis of a diverse array of compounds for use as dyes, detergents, and eventually, pharmaceuticals. cymitquimica.comresearchgate.net The reversibility of the sulfonation reaction also provided a strategic tool for chemists, allowing the sulfonic acid group to be used as a temporary "protecting" or "directing" group to influence the outcome of subsequent reactions on the aromatic ring, before being removed. wikipedia.orgstackexchange.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₅BrO₃S | cymitquimica.comnih.gov |
| Molecular Weight | 237.07 g/mol | nih.govchemscene.com |
| Appearance | White to light yellow/off-white solid | cymitquimica.comsmolecule.com |
| Melting Point (Anhydrous) | 90-93 °C | sigmaaldrich.com |
| Melting Point (Monohydrate) | 115-118 °C | |
| CAS Number (Anhydrous) | 138-36-3 | nih.govchemscene.com |
| CAS Number (Hydrate) | 79326-93-5 | smolecule.com |
Synthesis and Applications of 4 Bromobenzenesulfonic Acid Derivatives
Formation of Sulfonamide Derivatives
Sulfonamides derived from 4-bromobenzenesulfonic acid are a cornerstone in the synthesis of various organic compounds. A primary method for their preparation involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine. For instance, 4-bromobenzenesulfonamide (B1198654) can be synthesized by reacting 4-bromobenzenesulfonyl chloride with ammonia. ontosight.ai This foundational reaction can be extended to a wide range of primary and secondary amines to produce a diverse library of N-substituted sulfonamides.
One notable synthesis involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. researchgate.net This intermediate can be further alkylated or aralkylated using various halides in the presence of a base like lithium hydride in N,N-dimethylformamide (DMF). researchgate.net
Another approach utilizes ethyl-4-bromobenzenesulfonate, which reacts with amines such as benzylamine (B48309) or morpholine (B109124) in toluene (B28343) at elevated temperatures to produce the corresponding sulfonamides. google.com This method is advantageous as it proceeds under neutral conditions and is suitable for compounds containing acid-sensitive groups. google.com
Synthetic Utility in Complex Molecular Architectures
The sulfonamide derivatives of this compound are not merely synthetic curiosities; they are integral components in the construction of complex and biologically relevant molecules. The bromine atom on the benzene (B151609) ring serves as a convenient handle for further modifications through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. google.com
For example, heteroaromatic-based benzenesulfonamide (B165840) derivatives have been designed and synthesized as potential inhibitors of the H5N1 influenza A virus. nih.gov In these structures, the 4-bromobenzenesulfonamide moiety is coupled with various heteroaromatic amines. nih.gov The resulting compounds have shown significant antiviral activity, with the potency being influenced by the nature of the heteroaromatic core and the substituents on the benzenesulfonyl group. nih.gov
Furthermore, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides have been synthesized and investigated as potential therapeutic agents for Alzheimer's disease. researchgate.net These complex structures are built upon the initial formation of a sulfonamide from 4-bromobenzenesulfonyl chloride. researchgate.net
The following table summarizes the synthesis of various 4-bromobenzenesulfonamide derivatives:
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |
| 4-Bromobenzenesulfonyl chloride | Ammonia | 4-Bromobenzenesulfonamide | - | ontosight.ai |
| 4-Bromobenzenesulfonyl chloride | 1,4-benzodioxane-6-amine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide | Aqueous alkaline media | researchgate.net |
| Ethyl-4-bromobenzenesulfonate | Benzylamine | N-Benzyl-4-bromobenzenesulfonamide | Toluene, 100°C | google.com |
| Ethyl-4-bromobenzenesulfonate | Morpholine | 4-[(4-Bromophenyl)sulfonyl]morpholine | Toluene, 100°C | google.com |
Preparation of Sulfonic Acid Esters
The synthesis of sulfonic acid esters from this compound provides another avenue for creating valuable synthetic intermediates. A common method involves the reaction of 4-bromobenzenesulfonyl chloride with an alcohol in the presence of a base. For instance, ethyl-4-bromobenzenesulfonate can be prepared by reacting 4-bromobenzenesulfonyl chloride with ethanol (B145695) in dry dichloromethane (B109758) with pyridine (B92270) as the base. google.com
These sulfonic acid esters, or sulfonates, are stable and less sensitive to moisture compared to sulfonyl chlorides, making them advantageous for certain applications. google.com They can be used in subsequent reactions to introduce the 4-bromobenzenesulfonyl group into other molecules.
A notable application of a 4-bromobenzenesulfonate (B403753) ester is seen with 1-(dimethoxyphosphoryl)vinyl 4-bromobenzenesulfonate. This reagent is utilized for the homologation of carboxylic acids through a radical-mediated decarboxylative chain extension. enamine.net This process allows for the late-stage diversification of complex molecules by adding a one-carbon unit. enamine.net
Synthesis of Hydrazide Derivatives
Hydrazide derivatives of this compound are important intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. ontosight.aizenodo.org These derivatives are typically synthesized from the corresponding sulfonic acid esters.
For example, the esters of 4-(4'-bromobenzenesulfonamido)benzoic acid and 3-(4'-bromobenzenesulfonamido)benzoic acid can be converted to their respective hydrazides. zenodo.org These hydrazides can then be further reacted with aldehydes to form N-benzylidene derivatives. zenodo.org
The general route to benzenesulfonic acid, 4-bromo-, hydrazide involves the reaction of this compound with hydrazine. ontosight.ai These hydrazide derivatives serve as key building blocks for pharmaceuticals, agrochemicals, dyes, and polymer additives. ontosight.ai For instance, they have been used to synthesize Schiff base derivatives that have been evaluated as potential α-amylase inhibitors and for other biological activities. ingentaconnect.comresearchgate.net
Functionalization of Aromatic Substrates
This compound itself can be used to functionalize aromatic compounds. One direct method is through electrophilic aromatic substitution (SEAr). A mechanochemical approach for the sulfonation of arenes using sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅) under high-speed ball milling conditions has been developed. researchgate.net This method can produce aromatic sulfonic acids, including this compound from bromobenzene (B47551), although the formation of diaryl sulfones as byproducts can occur. researchgate.net
The bromine atom on this compound and its derivatives provides a key site for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl and alkyl groups, enabling the synthesis of complex molecular architectures. google.com For example, the Suzuki coupling of a 4-bromobenzenesulfonate derivative can be used to form a new carbon-carbon bond, significantly increasing molecular complexity.
Furthermore, the 4-bromobenzenesulfonate group can act as a leaving group in certain reactions, facilitating the introduction of other functional groups. The use of 4-bromobenzenesulfonate derivatives in photocatalytic reactions for C-H functionalization highlights the versatility of this compound in modern organic synthesis. google.com
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Bromobenzenesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure of organic compounds. ebsco.com It works by exploiting the magnetic properties of atomic nuclei. ebsco.com When placed in a strong magnetic field, these nuclei can absorb radio waves at specific frequencies, providing detailed information about the molecular structure. ebsco.com
For 4-bromobenzenesulfonic acid, ¹H NMR spectroscopy is particularly useful for identifying the arrangement of hydrogen atoms on the benzene (B151609) ring. The chemical shifts (δ) in an NMR spectrum indicate the electronic environment of the protons. libretexts.org In a deuterated solvent like D₂O or DMSO-d₆, the aromatic protons of this compound typically exhibit a characteristic splitting pattern due to spin-spin coupling. The protons ortho to the bromine atom and those ortho to the sulfonic acid group will have distinct chemical shifts. The integration of the peak areas in the spectrum reveals the relative number of protons contributing to each signal. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position relative to SO₃H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-2, H-6 (ortho) | 7.8 - 8.0 | Doublet | 8 - 9 | 2H |
| H-3, H-5 (meta) | 7.6 - 7.8 | Doublet | 8 - 9 | 2H |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement.
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺ or [M]⁻) is observed. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity, separated by two mass units, will be visible for the molecular ion and any bromine-containing fragments. The exact mass of the monoisotopic peak is calculated to be 235.91428 Da. nih.gov The negative ion mode often shows a prominent peak corresponding to the deprotonated molecule, [M-H]⁻, at m/z 235.92. Fragmentation patterns can also provide structural information, revealing the loss of groups like SO₃.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Weight | 237.07 g/mol | nih.gov |
| Exact Mass | 235.91428 Da | nih.gov |
| Monoisotopic Mass | 235.91428 Da | nih.gov |
| [M-H]⁻ ion (m/z) | 235.92 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of this compound and analyzing related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. In the analysis of this compound, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase and a polar mobile phase.
For instance, a C18 column can be used to separate this compound from its isomers and other impurities. chromatographytoday.com The composition of the mobile phase, often a mixture of water with an organic modifier like methanol (B129727) or acetonitrile (B52724) and an acid such as formic acid, can be optimized to achieve the desired separation. chromatographytoday.com Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for the analysis of more volatile related compounds or derivatives.
For example, after a derivatization step to convert the sulfonic acid into a more volatile ester, GC-MS can be used to identify and quantify impurities. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. actascientific.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. actascientific.com This technique is particularly useful for detecting and identifying trace amounts of byproducts from the synthesis of this compound.
Computational and Theoretical Studies of 4 Bromobenzenesulfonic Acid
Quantum Chemical Calculations
Detailed quantum chemical calculations specifically for 4-bromobenzenesulfonic acid are not extensively reported in peer-reviewed literature. While computational studies on similar molecules, such as other para-substituted benzenesulfonic acids, have been performed, specific optimized geometry parameters, vibrational frequencies, and other calculated data for the bromo-derivative are not available. researchgate.net
Molecular Orbital Analysis for Electronic Structure
A specific molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, has not been documented in available research. This type of analysis is crucial for understanding a molecule's electronic transitions and kinetic stability.
Prediction of Reactivity and Reaction Pathways
While the reactivity of benzenesulfonic acids, in general, is well-known, specific computational predictions of reactivity and reaction pathways for this compound are not found in the literature. Such studies would typically involve the calculation of reactivity descriptors (e.g., chemical hardness, electrophilicity index) and the modeling of transition states for potential reactions, such as electrophilic or nucleophilic substitutions. nih.govnih.gov
Elucidation of Structure-Reactivity Relationships
A detailed computational study elucidating the specific structure-reactivity relationships for this compound is not present in the public domain. Such an analysis would connect its structural and electronic features, as determined by computational methods, to its chemical behavior, providing a quantitative understanding of how the bromo-substituent and the sulfonic acid group collectively influence its reactivity. nih.gov
Advanced Applications of 4 Bromobenzenesulfonic Acid in Organic and Materials Science
Applications in Advanced Organic Synthesis
4-Bromobenzenesulfonic acid, a versatile aromatic sulfonic acid, serves as a crucial reagent and intermediate in a multitude of advanced organic synthesis applications. bohrium.comcymitquimica.com Characterized by a benzene (B151609) ring substituted with both a bromine atom and a sulfonic acid group, its unique chemical properties, including strong acidity and reactivity, make it a valuable building block for complex molecules. bohrium.comcymitquimica.com The presence of the electron-withdrawing sulfonic acid group enhances the reactivity of the compound, while the bromine atom provides a site for further chemical transformations. This dual functionality allows it to be a key component in the synthesis of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comsmolecule.com
Synthetic Intermediate for Pharmaceutical Agents
The pharmaceutical industry widely utilizes this compound as a key intermediate in the development and synthesis of various medicinal agents. cymitquimica.comsmolecule.com Its structural framework is integral to the creation of a diverse range of therapeutic compounds. The sulfonation of molecules, a process facilitated by this acid, can significantly modify the biological activity of a compound, making it a pivotal step in drug design.
Precursors for Anti-inflammatory Compounds
This compound and its derivatives are instrumental in the synthesis of novel anti-inflammatory agents. ontosight.ai The core structure of this acid is incorporated into larger molecules designed to modulate inflammatory pathways. For instance, the hydrazide derivative of this compound is a known intermediate in the production of compounds with anti-inflammatory properties. ontosight.ai Research has shown that compounds containing the benzenesulfonate (B1194179) moiety can exhibit anti-inflammatory effects, suggesting the therapeutic potential of derivatives of this compound in treating inflammatory conditions.
Precursors for Anti-cancer Agents
In the field of oncology, this compound serves as a precursor for the synthesis of potential anti-cancer drugs. Its structure is a key component in the design of novel therapeutic agents aimed at inhibiting cancer cell growth. Research into benzenesulfonate scaffolds has demonstrated significant anticancer activity. For example, a series of novel benzenesulfonate derivatives have shown high potency against various cancer cell lines, including leukemia, colon cancer, and glioblastoma. nih.gov
One study highlighted a 4-methylbenzenesulfonate (B104242) derivative, designated BS3, which exhibited a particularly low IC₅₀ value of 0.078 µM against the K562 leukemia cell line. nih.gov The antiproliferative activity of these benzenesulfonate compounds underscores the importance of the sulfonate scaffold in developing new anticancer agents. bohrium.comnih.gov
Table 1: Anticancer Activity of Selected Benzenesulfonate Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| BS1 | K562 (Leukemia) | 0.172 |
| BS2 | K562 (Leukemia) | 0.246 |
| BS3 | K562 (Leukemia) | 0.078 |
| BS4 | K562 (Leukemia) | 0.173 |
| BS3 | HCT 116 (Colon) | 0.239 |
| BS3 | MCF-7 (Breast) | 4.599 |
| BS3 | A549 (Lung) | 7.65 |
Source: nih.gov
Chemical Modifications for Prodrug Development
The development of prodrugs, which are inactive compounds that are converted into active drugs within the body, is another significant application of this compound. This strategy is often employed to enhance properties such as bioavailability and pharmacokinetics. By masking certain functional groups of a drug, its solubility and ability to permeate cell membranes can be improved. ijpcbs.com
The sulfonyl group of this compound can be used to create these modifications. For example, a derivative, 1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid, has been identified as a useful fragment in prodrug development, particularly for kinase inhibitors. vulcanchem.com The use of amino acids in conjunction with such structures is a common strategy to improve drug delivery to specific targets. nih.gov
Intermediates for Agrochemical Synthesis
The utility of this compound extends to the agricultural sector, where it functions as an intermediate in the synthesis of various agrochemicals. cymitquimica.comsmolecule.comontosight.ai Its chemical reactivity allows for its incorporation into a range of products designed for crop protection. These include the synthesis of both herbicides and insecticides, highlighting its versatility in this industrial domain. ontosight.ai While related compounds like 4-bromobenzoic acid are also used for this purpose, this compound remains a key building block in the production of these essential agricultural products. gtilaboratorysupplies.comfishersci.fi
Role in Dye and Pigment Production
This compound plays a significant role as an intermediate in the manufacturing of dyes and pigments. cymitquimica.comsmolecule.comontosight.ai Its aromatic structure and sulfonic acid group make it a suitable component for creating colored compounds. cymitquimica.com
Specifically, it is used in the synthesis of azo dyes. cymitquimica.com The general process for creating azo dyes involves a two-step reaction: the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with another aromatic compound. unb.cacuny.edu Aromatic sulfonic acids are often used as the diazo component in the production of azo lake pigments. google.com The presence of the sulfonic acid group can improve the water solubility and fastness of the resulting dye. An example of a related dye is 1-amino-4-bromoanthraquinone-2-sulfonic acid, which is used in the textile industry. ijpcbs.com
Coupling Agent in Azo Dye Synthesis
This compound serves as a versatile precursor and coupling agent in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves two key steps: diazotization and azo coupling. nih.gov In the diazotization step, a primary aromatic amine is converted into a diazonium salt. This salt then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound, known as the coupling component, to form the final azo dye. nih.govunb.ca
The role of this compound in this process can be twofold. It can be used to prepare diazonium salts, or it can act as the coupling component itself, depending on the desired final structure of the dye. biosynth.com The presence of the sulfonic acid group (-SO₃H) enhances the water solubility of the resulting dye, a crucial property for application in textile dyeing. sci-hub.box The bromine atom on the aromatic ring can also influence the final color of the dye and can serve as a site for further chemical modification. ijsr.netjocpr.com
The general mechanism for azo dye synthesis where a derivative of this compound is used involves the diazotization of an aromatic amine, which is then reacted with a suitable coupling partner. For instance, a diazonium salt can be prepared from an aminobenzenesulfonic acid derivative and then coupled with a phenolic or anilino compound. unb.ca While specific examples detailing the direct use of this compound as the primary coupling component are specialized, its structural motif is incorporated into various acid azo dyes. nih.govjocpr.com For example, derivatives like 5-Bromo-2-{[5-hydroxy-3-methyl]-1-{[2'-methyl-5'-sulfophenyl)-1H-pyrazol-4-yl]diazenyl}benzoic acid are used to create complex metal-azo dyes for silk and nylon fabrics. ijsr.netjocpr.com
Applications in Materials Science
The unique chemical properties of this compound, particularly the presence of both a reactive bromine atom and a hydrophilic sulfonic acid group, make it a valuable building block in materials science. It is utilized in the synthesis of advanced functional polymers with tailored properties for specific high-performance applications.
Synthesis of Sulfonated Polymers
This compound and its derivatives are employed in the synthesis of sulfonated polymers. These polymers are characterized by the presence of sulfonic acid groups attached to the polymer backbone, which imparts unique properties such as ion-exchange capabilities and hydrophilicity. mdpi.com The synthesis strategies often involve using the bromo-functionalized sulfonic acid as a monomer or a precursor to a monomer in polymerization reactions.
One approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromine atom allows for the formation of new carbon-carbon bonds. For example, sodium 4-bromobenzenesulfonate (B403753) can be coupled with boronic acids to create substituted biaryl compounds, which can then be polymerized to form sulfonated poly(p-phenylene)s. core.ac.uk Another strategy is to first synthesize a polymer and then introduce the sulfonate group via a post-polymerization sulfonation reaction, although using a sulfonated monomer like this compound allows for more precise control over the degree and position of sulfonation. mdpi.com
Research has also explored the creation of building blocks containing both phosphonic and sulfonic acid groups starting from bromobenzenesulfonic acids. rsc.org These dual-functionalized monomers can be used to produce highly specialized coordination polymers. Furthermore, derivatives like decyl 4-bromobenzenesulfonate have been synthesized and used as alkylating agents to create reprocessable polyurethane thermosets containing trialkylsulfonium salts, demonstrating the versatility of this compound in creating dynamic and functional polymer networks. ugent.be
A significant application of sulfonated polymers derived from precursors like this compound is in the fabrication of ion exchange membranes (IEMs). nih.gov These membranes are crucial components in various electrochemical technologies, including fuel cells, electrodialysis, and flow batteries. nih.govresearchgate.net Cation exchange membranes (CEMs), specifically, are designed to selectively transport cations while blocking anions and electrons. researchgate.net
Polymers such as sulfonated poly(phenylene)s, which can be synthesized using 4-bromobenzenesulfonate derivatives, are investigated as alternatives to perfluorinated membranes like Nafion due to their potential for high thermal stability and mechanical strength. mdpi.comcore.ac.uk The goal is to develop membranes with well-defined ion channels that facilitate efficient ion transport, a key requirement for high-performance energy and separation devices. researchgate.net
The sulfonic acid group in this compound is fundamental to its use in materials designed for high ionic conductivity, a critical property for electrolytes in energy devices like proton exchange membrane fuel cells (PEMFCs). acs.orgresearchgate.net High proton conductivity is essential for the efficient operation of these cells.
Recent research has demonstrated the use of this compound (BBS) in the creation of novel crystalline materials with exceptional proton-conducting properties. acs.orgresearchgate.net Specifically, a charge-assisted hydrogen-bonded organic framework (HOF), named GBBS, was synthesized through the self-assembly of guanidinium (B1211019) (G) cations and p-bromobenzenesulfonate (BBS) anions. acs.org This material features well-defined, nanotube-shaped proton transport channels formed by an extensive network of hydrogen bonds.
The guanidinium cations act as proton donors, while the sulfonate anions serve as proton acceptors, creating pathways for proton transport. acs.orgnih.gov The conductivity of these materials is highly dependent on temperature and relative humidity (RH), as water molecules within the channels facilitate proton movement through both Grotthuss (hopping) and vehicle (diffusion) mechanisms. rsc.orgwhut.edu.cn The GBBS framework has shown superprotonic conductivity, reaching values as high as 4.56 x 10⁻² S cm⁻¹ at 80 °C and 93% RH. acs.orgresearchgate.net This high conductivity, especially under hydrated conditions, makes such materials promising candidates for next-generation proton exchange membranes. acs.orgnih.gov
Proton Conductivity of Guanidinium p-Bromobenzenesulfonate (GBBS) HOF
| Temperature (°C) | Relative Humidity (RH) (%) | Proton Conductivity (S cm⁻¹) |
|---|---|---|
| 70 | 53 | 1.53 x 10⁻³ |
| 80 | 53 | 5.53 x 10⁻³ |
| 50 | 68 | 4.26 x 10⁻³ |
| 80 | 68 | 9.62 x 10⁻³ |
| 80 | 93 | 4.56 x 10⁻² |
This table presents selected research findings on the proton conductivity of the GBBS hydrogen-bonded organic framework under various conditions. Data sourced from Chen, X.-Y., et al. (2023). acs.org
Environmental Dynamics and Degradation Research Relevant to 4 Bromobenzenesulfonic Acid
Biodegradation Pathways of Related Sulfonic Acid Derivatives
The biodegradation of aromatic sulfonic acids, a class of compounds to which 4-bromobenzenesulfonic acid belongs, is a complex process influenced by the specific structure of the molecule and the metabolic capabilities of the microorganisms present. envipath.org These compounds are characterized by their xenobiotic nature, as both aromatic sulfonic acids and azo groups are uncommon in natural products, which can make them resistant to degradation in conventional sewage treatment plants. envipath.org However, various bacteria have demonstrated the ability to degrade these compounds, often utilizing them as a source of carbon or sulfur.
The initial and critical step in the microbial degradation of many aromatic sulfonates is their transport into the bacterial cell, as some strains exhibit selective permeability to these compounds. uni-konstanz.de Once inside the cell, the primary mechanism of degradation often involves an enzymatic desulfonation reaction. This is frequently accomplished by dioxygenase enzymes, which require molecular oxygen and, in some cases, co-factors like NAD(P)H to cleave the carbon-sulfur (C-S) bond. uni-konstanz.de This process releases the sulfite (B76179) group (SO₃²⁻) and typically results in the formation of a catechol or a substituted catechol. uni-konstanz.de For example, the degradation of benzenesulfonic acid by Alcaligenes sp. strain O-1 yields catechol, which is then subject to meta ring cleavage by catechol 2,3-dioxygenase. uni-konstanz.de Similarly, 4-toluenesulfonate is converted to 4-methylcatechol. uni-konstanz.de
Different microbial species and consortia have evolved diverse pathways to metabolize various sulfonated aromatics. Pseudomonas species are frequently implicated in the degradation of these compounds. envipath.orgnih.govjocpr.com For instance, Pseudomonas putida S-313 can utilize several arylsulfonates as its sole sulfur source, converting them into their corresponding phenols. uni-konstanz.de In some cases, complete mineralization is achieved through the cooperative action of different bacterial strains. A co-culture of four different bacteria was able to degrade a mixture of seven sulfonated aromatic compounds, including benzenesulfonic acid and 4-chlorobenzenesulfonate. d-nb.info The efficiency of this degradation is highly dependent on adequate aeration, underscoring the importance of oxygenase enzymes in the pathways. d-nb.info
The degradation of halogenated aromatic compounds, which are structurally more analogous to this compound, has also been studied. A bacterial strain identified as Sphingomonas sp. was found to degrade bromoamine acid (1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid). nih.govresearchgate.net The degradation resulted in the formation of phthalic acid as a metabolic intermediate, which was further metabolized, while the final product was proposed to be either 2-amino-3-hydroxy-5-bromobenzenesulfonic acid or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid, indicating that desulfonation did not occur in this specific pathway, but the aromatic structure was altered. nih.govresearchgate.net Studies on chloro- and bromobenzoic acids have shown that degradation is influenced by environmental conditions such as pH and salinity, and that the position of the halogen substituent affects the degradation order (4-substituted > 3-substituted > 2-substituted). nih.gov
Table 1: Examples of Microbial Degradation of Sulfonic Acid Derivatives
| Sulfonic Acid Derivative | Microorganism(s) | Key Pathway/Enzyme | Intermediate/Product | Reference |
|---|---|---|---|---|
| Benzenesulfonic acid | Alcaligenes sp. strain O-1 | Dioxygenation, Desulfonation | Catechol | uni-konstanz.de |
| 4-Toluenesulfonate | Alcaligenes sp. strain O-1 | Dioxygenation, Desulfonation | 4-Methylcatechol | uni-konstanz.de |
| Mordant Yellow 3 (sulfonated azo dye) | Pseudomonas sp. BN6 | Azo reductase, Naphthalene 1,2-dioxygenase | 6-Amino-2-naphthalenesulfonic acid, 5-Aminosalicylate | envipath.org |
| 4-Chlorobenzenesulfonate | Bacterial co-culture | Oxygenase-dependent degradation | Complete degradation | d-nb.info |
| Bromoamine acid | Sphingomonas sp. FL | Ring cleavage | Phthalic acid, 2-amino-3/4-hydroxy-5-bromobenzenesulfonic acid | nih.govresearchgate.net |
| Linear Alkylbenzenesulfonates (LAS) | Mixed culture L6, Pseudomonas putida S-313 | Desulfonation | Corresponding phenols | uni-konstanz.de |
Environmental Fate and Persistence Considerations for Halogenated Sulfonic Acids
The presence of a halogen atom, such as bromine in this compound, significantly influences the environmental fate and persistence of an organic compound. mdpi.com Organohalogen compounds as a group are known for their environmental persistence, potential for bioaccumulation, and toxicity. mdpi.com The strength of the carbon-halogen bond is a critical factor in determining a compound's resistance to degradation. For instance, the carbon-fluorine (C-F) bond is exceptionally strong, making perfluorinated sulfonic acids (PFSAs) like perfluorooctanesulfonic acid (PFOS) and perfluorohexane (B1679568) sulfonic acid (PFHxS) extremely persistent in the environment. uaeu.ac.aemeti.go.jppops.int These compounds are resistant to chemical, thermal, and biological degradation under natural conditions. meti.go.jp
While the carbon-bromine (C-Br) bond is generally weaker than the C-F bond, brominated organic compounds can still exhibit significant persistence. The sulfonate group (-SO₃H) is highly polar and water-soluble, which means that compounds like this compound are likely to be mobile in aquatic environments. rsc.org This mobility was demonstrated for other polar perfluorinated alkyl substances, which were found in surface waters, process water, and even drinking water, showing they are not easily removed by common water treatment processes. rsc.org
The environmental persistence of halogenated sulfonic acids means they can be transported over long distances from their sources. meti.go.jppops.int This has been documented for PFHxS, which is found in soil, water, and biota far from its points of production or use. meti.go.jppops.int Once in the environment, these compounds partition between different environmental compartments. While their water solubility suggests a preference for the aqueous phase, some halogenated compounds can bind to proteins and accumulate in organisms, leading to biomagnification in food webs. pops.intinbo.be
Recent studies have also identified novel halogenated sulfonic acids as disinfection byproducts (DBPs) in drinking water. nih.govnih.gov For example, halomethanesulfonic acids (HMSAs) and sulfonic acid derivatives of haloacetonitriles and haloacetaldehydes have been detected in chlorinated water. nih.gov This indicates that halogenation and sulfonation reactions can occur during water treatment processes, creating new classes of persistent polar pollutants. The extreme polarity and acidity of these sulfonated DBPs suggest they may be overlooked in standard monitoring programs. nih.gov Given the general recalcitrance of halogenated organic compounds, the biodegradation of this compound is expected to be slower than that of its non-halogenated counterpart, benzenesulfonic acid. ca.gov The bromine atom may inhibit the enzymatic attack that initiates degradation, leading to greater persistence in soil and water systems.
Table 2: Environmental Considerations for Halogenated Sulfonic Acids
| Compound Type | Key Environmental Characteristics | Observed Fate | Reference |
|---|---|---|---|
| Perfluorohexane sulfonic acid (PFHxS) | Extremely persistent; resistant to chemical, thermal, and biological degradation. | Detected in soil, water, and biota; subject to long-range environmental transport. | meti.go.jppops.int |
| Perfluorooctanesulfonic acid (PFOS) | Widespread environmental contaminant; bioaccumulative. | Found in high concentrations in top predators, suggesting biomagnification. | inbo.be |
| Halogenated Methyl Sulfonic Acids (HMSAs) | Formed as disinfection byproducts during water chlorination. | Detected in tap water across various cities. | nih.gov |
| Polar Perfluorinated Alkyl Substances (PFAS) | Persistent and mobile in aquatic systems. | Found in surface water, river bank infiltrates, and drinking water; partially removed by treatment processes. | rsc.org |
| General Organohalogen Compounds | Known for persistence, bioaccumulation, and toxicity. | Presence in the environment is significantly amplified by industrial activities. | mdpi.com |
Q & A
Q. What are the common synthetic routes for 4-bromobenzenesulfonic acid, and what are their yields?
this compound can be synthesized via two primary routes:
- Direct sulfonation of bromobenzene : This method involves reacting bromobenzene with sulfuric acid under controlled conditions. The reaction typically achieves a yield of ~81% after purification .
- Hydrolysis of 4-bromobenzenesulfonyl chloride : Treating 4-bromobenzenesulfonyl chloride with water or dilute acidic solutions yields the sulfonic acid derivative with a higher efficiency (~88% ) .
Q. Key considerations :
- Monitor reaction temperature to avoid over-sulfonation or decomposition.
- Use inert atmospheres to prevent oxidation byproducts.
Q. What are the solubility characteristics of this compound in aqueous systems?
Solubility data from Handbook of Aqueous Solubility Data (Yalkowsky & He, CRC Press) at varying temperatures:
| Temperature (°C) | Solubility (g/L) | Molarity (mol/L) |
|---|---|---|
| 82.3 | 492.9 | 2.079 |
| 89.6 | 494.9 | 2.088 |
| 97.6 | 497.2 | 2.097 |
This compound exhibits high aqueous solubility due to its polar sulfonic acid group, making it suitable for reactions in polar solvents or biological buffers .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- First aid :
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in reductive coupling reactions?
In reductive coupling with phosphinothioates (e.g., Scheme 3 in ):
- Catalyst system : Use bromide ions (Br⁻) as promoters to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Yield optimization : Adjust reaction time to 12 hours for sodium salts of sulfonic acids, achieving 85% yield for this compound derivatives .
Analytical validation : Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts.
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Data validation : Cross-reference experimental conditions (e.g., temperature, solvent purity) from conflicting studies. For example, solubility discrepancies may arise from differences in hydration states (e.g., monohydrate vs. anhydrous forms) .
- Reproducibility : Conduct controlled replicate experiments with standardized protocols.
- Advanced characterization : Use techniques like DSC (differential scanning calorimetry) to confirm thermal stability and XRD for crystallinity analysis .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Q. How does the electronic effect of the bromo substituent influence the reactivity of this compound?
- Electron-withdrawing effect : The bromine atom deactivates the benzene ring, reducing electrophilic substitution reactivity.
- Directing effect : The sulfonic acid group (-SO₃H) acts as a meta-directing group, while bromine directs electrophiles to the para position. This dual effect requires careful planning in multi-step syntheses .
Case study : In sulfonamide derivatization (), bromine’s presence enhances steric hindrance, affecting coupling efficiencies with amines.
Q. What are the applications of this compound in materials science or medicinal chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
